2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic effects, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It can form hydrogen bonds with different targets, leading to the inhibition of specific enzymes or receptors. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-triazole-3-thione derivatives
- 1,3,4-thiadiazole derivatives
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Properties
Molecular Formula |
C27H23N7O3S2 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C27H23N7O3S2/c1-19-16-17-28-26(29-19)33-39(36,37)23-14-12-21(13-15-23)30-24(35)18-38-27-32-31-25(20-8-4-2-5-9-20)34(27)22-10-6-3-7-11-22/h2-17H,18H2,1H3,(H,30,35)(H,28,29,33) |
InChI Key |
IGDHSQLBQXWCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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